5-Hydroxy-N-methyl-2-(methylsulfonamido)benzamide
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Overview
Description
5-Hydroxy-N-methyl-2-(methylsulfonamido)benzamide is an organic compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 g/mol . This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-N-methyl-2-(methylsulfonamido)benzamide typically involves the reaction of 5-hydroxy-2-nitrobenzoic acid with methylamine and methanesulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-N-methyl-2-(methylsulfonamido)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amino-substituted compounds, and various substituted benzamides .
Scientific Research Applications
5-Hydroxy-N-methyl-2-(methylsulfonamido)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-N-methyl-2-(methylsulfonamido)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit histone deacetylases, which play a role in gene expression and cancer progression .
Comparison with Similar Compounds
Similar Compounds
N-[2-(Diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide: This compound is similar in structure but has different substituents, leading to variations in its biological activity.
N-Hydroxy sulfonamides: These compounds share the sulfonamide group and exhibit similar chemical reactivity.
Uniqueness
5-Hydroxy-N-methyl-2-(methylsulfonamido)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl and sulfonamide groups contribute to its versatility in various chemical reactions and potential therapeutic applications .
Properties
Molecular Formula |
C9H12N2O4S |
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Molecular Weight |
244.27 g/mol |
IUPAC Name |
5-hydroxy-2-(methanesulfonamido)-N-methylbenzamide |
InChI |
InChI=1S/C9H12N2O4S/c1-10-9(13)7-5-6(12)3-4-8(7)11-16(2,14)15/h3-5,11-12H,1-2H3,(H,10,13) |
InChI Key |
TUBLLOVRZHRUND-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)O)NS(=O)(=O)C |
Origin of Product |
United States |
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